Valeraldehyde

Catalog No.
S582587
CAS No.
110-62-3
M.F
C5H10O
C5H10O
CH3(CH2)3CHO
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valeraldehyde

CAS Number

110-62-3

Product Name

Valeraldehyde

IUPAC Name

pentanal

Molecular Formula

C5H10O
C5H10O
CH3(CH2)3CHO

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h5H,2-4H2,1H3

InChI Key

HGBOYTHUEUWSSQ-UHFFFAOYSA-N

SMILES

CCCCC=O

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in ethanol, ethyl ether
SOL IN PROPYLENE GLYCOL; OILS
1.35% in water
In water, 1.17X10+4 mg/L at 20 °C
11.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.4 (moderate)
1 ml in 1 ml 95% alcohol (in ethanol)
Slight

Synonyms

Pentanal; NSC 35404; Pentylaldehyde; Valeral; Valeric Acid Aldehyde; Valeric Aldehyde; n-Pentanal; n-Valeraldehyde

Canonical SMILES

CCCCC=O

The exact mass of the compound Valeraldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)11700 mg/l (at 25 °c)0.14 m11.7 mg/ml at 25 °csoluble in ethanol, ethyl ethersol in propylene glycol; oils1.35% in waterin water, 1.17x10+4 mg/l at 20 °c11.7 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 1.4 (moderate)1 ml in 1 ml 95% alcohol (in ethanol)slight. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of saturated fatty aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Valeraldehyde, also known as pentanal, is a linear five-carbon aldehyde (C5H10O) that serves as a key chemical intermediate in various industrial sectors. It is primarily utilized as a precursor for the synthesis of 1-pentanol (amyl alcohol) via hydrogenation and valeric acid via oxidation. Additionally, it finds application in the formulation of flavors and fragrances, the production of certain polymers and resins, and as a component in the manufacture of rubber accelerators. Its utility stems from the reactivity of the aldehyde functional group, which allows for a range of downstream chemical transformations.

While other short-chain aldehydes like butyraldehyde (C4), hexanal (C6), or the branched isomer isovaleraldehyde (3-methylbutanal) are structurally related, they are not directly interchangeable with valeraldehyde in many applications. Differences in carbon chain length directly impact physical properties such as boiling point, vapor pressure, and water solubility, which are critical parameters for process design, handling, and formulation stability. Furthermore, these structural variations lead to distinct organoleptic profiles, altering the final character of flavors and fragrances. In chemical synthesis, the specific C5 structure of valeraldehyde is essential for producing target molecules like valeric acid and 1-pentanol, where using a different aldehyde would result in an entirely different product.

Precursor Suitability: Direct and Efficient Route to Valeric Acid

Valeraldehyde is a direct precursor for valeric acid (pentanoic acid), a key intermediate for pharmaceuticals, fragrances, and polymers. Standard oxidation protocols, such as Jones oxidation using chromic acid, can convert valeraldehyde to valeric acid with typical yields of 75-90% in 0.5-2 hours. This provides a more direct and efficient synthetic route compared to starting with a different carbon-chain aldehyde, which would yield a different carboxylic acid entirely.

Evidence DimensionYield in Valeric Acid Synthesis
Target Compound Data75-90% yield
Comparator Or BaselineAlternative precursors (e.g., butyraldehyde, hexanal) would yield incorrect products (butyric acid, hexanoic acid).
Quantified DifferenceN/A (Qualitative difference in product identity)
ConditionsJones Oxidation (CrO₃ in H₂SO₄)

For manufacturing valeric acid or its derivatives, valeraldehyde is the required, non-substitutable C5 aldehyde precursor to ensure the correct final product structure.

Processability and Handling: Defined Physical Properties for Process Control

Valeraldehyde has a boiling point of 102-103 °C and a flash point of 12 °C (54 °F), differentiating it from its lower and higher chain-length homologs. For comparison, butyraldehyde (C4) has a lower boiling point of ~75 °C, making it more volatile, while hexanal (C6) has a higher boiling point of ~131 °C, making it less volatile. These differences are critical for designing and operating distillation, reaction, and storage systems, as they directly influence energy requirements, operating pressures, and safety protocols for handling flammable liquids.

Evidence DimensionBoiling Point
Target Compound Data102-103 °C
Comparator Or BaselineButyraldehyde (C4): ~75 °C | Hexanal (C6): ~131 °C
Quantified Difference~27 °C higher than Butyraldehyde; ~28 °C lower than Hexanal
ConditionsStandard atmospheric pressure

Selecting valeraldehyde is necessary when process equipment and safety procedures are specifically designed for its volatility and flash point, as substitutes would require significant and costly process modifications.

Flavor & Fragrance Formulation: Specific Organoleptic Profile

Valeraldehyde provides a distinct organoleptic profile described as nutty, fruity, bready, and berry-like. Its odor detection threshold in water is reported in the range of 12-42 ppb. This profile is significantly different from its branched isomer, isovaleraldehyde, which is characterized by chocolate, peach, and fatty notes and has a much lower odor threshold of approximately 0.2-2 ppb. This quantitative and qualitative difference in sensory properties makes the two compounds non-interchangeable for creating specific flavor and fragrance formulations, such as coffee, nut, and chocolate notes where isovaleraldehyde is preferred, versus the fruity or bready notes of valeraldehyde.

Evidence DimensionOdor Detection Threshold (Water)
Target Compound Data12-42 ppb
Comparator Or BaselineIsovaleraldehyde: 0.2-2 ppb
Quantified DifferenceValeraldehyde's odor threshold is approximately 6 to 210 times higher than that of isovaleraldehyde.
ConditionsSensory analysis in water

Procurement for flavor and fragrance applications is dictated by specific odor profiles and thresholds; valeraldehyde must be selected to achieve its characteristic nutty and fruity notes, which cannot be replicated by its isomers.

Mandatory Precursor for Valeric Acid and 1-Pentanol Production

Valeraldehyde is the specific and required starting material for the industrial synthesis of valeric acid and 1-pentanol. Its five-carbon linear structure is essential to achieving the correct C5 backbone in the final products, which are used in fragrances, pharmaceuticals, and plasticizers. Using any other aldehyde would fundamentally alter the chemical output, making valeraldehyde non-substitutable in these synthesis pathways.

Formulation of Specific Fruity and Nutty Flavor Profiles

In applications requiring a distinct nutty, bready, or fruity flavor note, valeraldehyde is the preferred choice over its isomers or homologs. Its unique organoleptic properties are leveraged in food and beverage products where the malty or chocolate-like notes of isovaleraldehyde would be unsuitable. It is approved by the U.S. FDA as a flavoring agent for direct use in food.

Intermediate for Aldehyde-Amine Rubber Accelerators

Valeraldehyde serves as a crucial precursor in the synthesis of aldehyde-amine condensation products, which function as accelerators in the vulcanization of rubber. The linear C5 structure of valeraldehyde influences the solubility and reactivity of the resulting accelerator within the rubber matrix, affecting properties like scorch time and cure rate. This makes it a specified component in certain rubber formulations where the performance characteristics of accelerators derived from other aldehydes (e.g., isovaleraldehyde) would not meet process requirements.

Physical Description

Valeraldehyde appears as a colorless liquid. Slightly soluble in water and less dense than water. Flash point 54 °F. Vapors heavier than air. Used to make artificial flavorings and rubber.
Liquid
Colorless liquid with a strong, acrid, pungent odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid
Colorless liquid with a strong, acrid, pungent odor.

Color/Form

Liquid
Colorless liquid

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

86.073164938 g/mol

Monoisotopic Mass

86.073164938 g/mol

Boiling Point

216 to 217 °F at 760 mmHg (NTP, 1992)
103 °C
102.00 to 103.00 °C. @ 760.00 mm Hg
217 °F

Flash Point

53.6 °F (NTP, 1992)
12 °C
53.6 °F (Closed cup)
54 °F (12 °C) open cup
12 °C o.c.
53.6 °F
54 °F

Heavy Atom Count

6

Taste

WARM, SLIGHTLY FRUITY, & NUT-LIKE AT LOW LEVELS
PLEASANT, CHOCOLATE AROMA & TASTE
... IT HAS SHARP, PENETRATING FLAVOR

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3
3

Density

0.811 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8095 g/cu cm at 20 °C
Relative density (water = 1): 0.8
0.805-0.809
0.811
0.81

LogP

log Kow = 1.31 (est)
1.31

Odor

POWERFUL, ACRID, PUNGENT ODOR
Strong, acrid, pungent odo

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor threshold from CHEMINFO
0.028 ppm

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-132.7 °F (NTP, 1992)
-91.5 °C
-92 °C
-91 °C
-132.7 °F
-133 °F

UNII

B975S3014W

GHS Hazard Statements

Aggregated GHS information provided by 1852 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (25.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (74.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Many volatile organic compounds (VOCs) are significant environmental irritants that stimulate somatosensory nerve endings to produce pain and irritation. ...Intracellular calcium in cultured trigeminal ganglion neurons /was measured/ to characterize the cellular mechanisms and chemical structural determinants underlying sensitivity to VOCs. Trigeminal neurons responded to homologous series of alcohols (C4-C7) as well as saturated and unsaturated aldehydes in a concentration dependent manner. Ranked in terms of threshold to recruit neurons by compounds of the same carbon chain length, enaldehydeInhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.

Vapor Pressure

50 mmHg at 77 °F (NTP, 1992)
26.0 [mmHg]
26 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 3.4
26 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-62-3

Metabolism Metabolites

Studies using human liver indicate that valeraldehyde, ... is readily oxidized and that its relative rate of oxidation is similar when tested in vitro at substrate concentrations between 0.5 and 3.0 mM using partially purified human liver aldehyde dehydrogenase (ALDH). Under these conditions, the rate of oxidation for /valeraldehyde/ was comparable to acetaldehyde.

Wikipedia

Pentanal
Difenpiramide

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

CATALYTIC DEHYDROGENATION OF N-PENTANOL IN THE PRESENCE OF A COPPER OR A COPPER-CHROMITE CATALYST AT HIGH TEMPERATURES
By distillation of calcium valerate & calcium formate; by reduction of n-valeric acid.
Oxidation of amyl alcohol; also by the OXO process
... Hydroformylation of butene
Preparation: ...Olsen, US 2548171 (1951 to GAF)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Pentanal: ACTIVE

Analytic Laboratory Methods

GC PROCEDURE FOR DETERMINING SIMPLE MONOCARBONYLS IN CIGARET SMOKE AS BENZYLOXIME DERIVATIVES.
OSHA Method No. 85. HPLC Reliable quantitation limit 174 ppb
Method: EPA-TSC/NERL 556; Procedure: gas chromatography with electron capture detector; Analyte: pentanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.47 ug/L.
Method: EPA-OGWDW/TSC 556.1; Procedure: fast gas chromatography system equipped with an electron capture detector; Analyte: pentanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.09 ug/L.
For more Analytic Laboratory Methods (Complete) data for PENTANAL (7 total), please visit the HSDB record page.

Storage Conditions

...Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition such as smoking and open flames are prohibited where Valeraldehyde is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of Valeraldehyde should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of Valeraldehyde.

Dates

Last modified: 08-15-2023

Volutrauma Increases Exhaled Pentanal in Rats: A Potential Breath Biomarker for Ventilator-Induced Lung Injury

Lukas Martin Müller-Wirtz, Daniel Kiefer, Felix Maurer, Maximilian Alexander Floss, Jonas Doneit, Tobias Hüppe, Theodora Shopova, Beate Wolf, Daniel I Sessler, Thomas Volk, Sascha Kreuer, Tobias Fink
PMID: 33929393   DOI: 10.1213/ANE.0000000000005576

Abstract

Mechanical ventilation injures lungs, but there are currently no reliable methods for detecting early injury. We therefore evaluated whether exhaled pentanal, a lipid peroxidation product, might be a useful breath biomarker for stretch-induced lung injury in rats.
A total of 150 male Sprague-Dawley rats were investigated in 2 substudies. The first randomly assigned 75 rats to 7 hours of mechanical ventilation at tidal volumes of 6, 8, 12, 16, and 20 mL·kg-1. The second included 75 rats. A reference group was ventilated at a tidal volume of 6 mL·kg-1 for 10 hours 4 interventional groups were ventilated at a tidal volume of 6 mL·kg-1 for 1 hour, and then for 0.5, 1, 2, or 3 hours at a tidal volume of 16 mL.kg-1 before returning to a tidal volume of 6 mL·kg-1 for additional 6 hours. Exhaled pentanal was monitored by multicapillary column-ion mobility spectrometry. The first substudy included cytokine and leukocyte measurements in blood and bronchoalveolar fluid, histological assessment of the proportion of alveolar space, and measurements of myeloperoxidase activity in lung tissue. The second substudy included measurements of pentanal in arterial blood plasma, cytokine and leukocyte concentrations in bronchoalveolar fluid, and cleaved caspase 3 in lung tissue.
Exhaled pentanal concentrations increased by only 0.5 ppb·h-1 (95% confidence interval [CI], 0.3-0.6) when rats were ventilated at 6 mL·kg-1. In contrast, exhaled pentanal concentrations increased substantially and roughly linearly at higher tidal volumes, up to 3.1 ppb·h-1 (95% CI, 2.3-3.8) at tidal volumes of 20 mL·kg-1. Exhaled pentanal increased at average rates between 1.0 ppb·h-1 (95% CI, 0.3-1.7) and 2.5 ppb·h-1 (95% CI, 1.4-3.6) after the onset of 16 mL·kg-1 tidal volumes and decreased rapidly by a median of 2 ppb (interquartile range [IQR], 0.9-3.2), corresponding to a 38% (IQR, 31-43) reduction when tidal volume returned to 6 mL·kg-1. Tidal volume, inspiratory pressure, and mechanical power were positively associated with pentanal exhalation. Exhaled and plasma pentanal were uncorrelated. Alveolar space decreased and inflammatory markers in bronchoalveolar lavage fluid increased in animals ventilated at high tidal volumes. Short, intermittent ventilation at high tidal volumes for up to 3 hours increased neither inflammatory markers in bronchoalveolar fluid nor the proportion of cleaved caspase 3 in lung tissue.
Exhaled pentanal is a potential biomarker for early detection of ventilator-induced lung injury in rats.


Investigation of sugars, organic acids, phenolic compounds, antioxidant activity and the aroma fingerprint of small white apricots grown in Xinjiang

Congyan Su, Xiaochun Zheng, Dandan Zhang, Yu Chen, Jing Xiao, Yi He, Jingren He, Bin Wang, Xuewei Shi
PMID: 33190235   DOI: 10.1111/1750-3841.15523

Abstract

Small white apricot is well known as a famous fresh fruit and even a folk medicine in Xinjiang. To investigate nutritive value, antioxidant activity, and flavor of small white apricot, sugars, organic acids, total flavonoids, phenolic compounds, antioxidant activities, and volatile compounds in five apricot cultivars were examined by high-performance liquid chromatography (HPLC) and headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). The results showed that sucrose (32.94% to 42.49%), malic acid (69.21% to 76.75%), and quercetin-3-rutinoside (72.84% to 74.05%) were the dominant sugar, organic acid, and phenolic compounds in small white apricot, respectively. The antioxidant activity reached up to 61.72 to 135.52 mg TEs 100 g
. Furthermore, the aroma fingerprint of the small white apricot consisted of 1-octen-3-ol, 1-dodecanol, pentanal, hexanal, (E)-2-hexenal, (E)-2-heptenal, 6-methyl-5-hepten-2-one, (E)-2-nonenal, 1-octen-3-one, β-myrcene, and linalool, providing clear green, grassy, and fatty notes. Apricots from different cultivars possessed a similar flavor, while linalool and (E)-2-hexenal had been identified as the characteristic aroma compounds in small white apricot. The results provide a complete chemical characterization of the taste, functional ingredients and aroma of the small white apricot. PRACTICAL APPLICATION: The nutritive value, antioxidant activity and flavor of small white apricot were investigated in this study. The results will provide a theoretical basis for developing characteristic variety aroma, nutritive value, and medicinal value of small white apricot.


Determination of malondialdehyde, acrolein and four other products of lipid peroxidation in edible oils by Gas-Diffusion Microextraction combined with Dispersive Liquid-Liquid Microextraction

J A Custodio-Mendoza, J Aja-Macaya, I M Valente, J A Rodrigues, P J Almeida, R A Lorenzo, A M Carro
PMID: 32823102   DOI: 10.1016/j.chroma.2020.461397

Abstract

A new and sensitive analytical method for the simultaneous determination of secondary lipid peroxidation aldehydes has been successfully developed and validated. Malondialdehyde, acrolein, formaldehyde, acetaldehyde, propanal, and pentanal were extracted and derivatized using 2,4-dinitrophenylhydrazine (DNPH) by gas-diffusion microextraction (GDME) combined with dispersive liquid-liquid microextraction (DLLME) for gas chromatography-mass spectrometry (GC-MS) analysis. The experimental conditions have been optimized by experimental designs. The analytical method validation, in accordance to the Food and Drug Administration (FDA) guidance, provided good results in terms of linearity with r
≥0.9974, in the range from 0.15 or 0.3 µg·g
to 3 µg·g
. Limits of detection and limits of quantification were 0.05 or 0.10 and 0.15 or 0.3 µg·g
, respectively. Precision was tested as a relative standard deviation (RSD≤ 9.5%) and recoveries were between 95% and 110%. The method was applied in the characterization of aldehydes in forty-eight edible oil samples; with the highest concentration found in pomace olive oil for malondialdehyde at 6.64 µg·g
.


Effect of Molecular Form of Conjugated Linoleic Acid on Oxidative Stability : Comparison of Triacylglycerol and Phosphatidylcholine Form

Riska Rian Fauziah, Shinjiro Ogita, Tomoyuki Yoshino, Yukihiro Yamamoto
PMID: 32641609   DOI: 10.5650/jos.ess20028

Abstract

The health benefits of conjugated linoleic acid (CLA), a functional lipid with anti-cancer, anti-obesity, and hypotensive activity, have garnered increasing attention. The current study was conducted to determine the oxidative stability of CLA in the form of triacylglycerol (CLA-TAG) and phosphatidylcholine (CLA-PC) at the sn-2 position. Oxidation was performed at 30°C or 40°C in the dark. Hydroperoxides, as the primary oxidation products, were analyzed using diphenyl-1-pyrenylphosphine. Thiobarbituric acid reactive substances (TBARS) and volatile compounds were monitored as secondary oxidation products. The results suggest that CLA-PC was more stable against oxidation than CLA-TAG from the perspective of suppression of the generation of hydroperoxides and TBARS. However, CLA-PC produced more volatile compounds than CLA-TAG. We suggest that choline was released during the oxidation of CLA-PC, and acted as an antioxidant. The ensuing reaction between choline and hydroperoxide induced the generation of volatile compounds such as pentanal, hexanal, and heptanal.


New Volatile Molecular Markers of Rancidity in Virgin Olive Oils under Nonaccelerated Oxidative Storage Conditions

Lorenzo Cecchi, Marzia Migliorini, Elisa Giambanelli, Adolfo Rossetti, Anna Cane, Nadia Mulinacci
PMID: 31684730   DOI: 10.1021/acs.jafc.9b05809

Abstract

Evolution of the volatile profile of two extra-virgin olive oils with very different fatty acid composition (monounsaturated fatty acid/polyunsaturated fatty acid ratio) stored in several nonaccelerated oxidative conditions was studied by a validated headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) method. The role of C8 volatile compounds in oxidative processes was highlighted, and controversial aspects regarding the origin of some volatiles were clarified. Specific volatile markers for rancidity were proposed: sum of pentanal, hexanal, nonanal,
-2-heptenal, propanoic acid, and hexanoic acid for oils stored in the dark; sum of pentanal, heptanal, nonanal, decanal,
-2-heptenal,
-2-decenal,
,
-hepta-2,4-dienal, and
,
-deca-2,4-dienal, octane for oils stored under light exposure; sum of pentanal, nonanal, decanal,
-2-heptenal,
-2-decenal,
,
-hepta-2,4-dienal, nonan-1-ol, propanoic acid, octane, 6-methylhept-5-en-2-one, and oct-1-en-3-ol for oils stored under light exposure with oxygen in headspace. A simplified marker (sum of pentanal, nonanal and
-2-heptenal) suitable for all conditions was also proposed.


Differential Response of Pentanal and Hexanal Exhalation to Supplemental Oxygen and Mechanical Ventilation in Rats

Lukas M Müller-Wirtz, Daniel Kiefer, Joschua Knauf, Maximilian A Floss, Jonas Doneit, Beate Wolf, Felix Maurer, Daniel I Sessler, Thomas Volk, Sascha Kreuer, Tobias Fink
PMID: 34067078   DOI: 10.3390/molecules26092752

Abstract

High inspired oxygen during mechanical ventilation may influence the exhalation of the previously proposed breath biomarkers pentanal and hexanal, and additionally induce systemic inflammation. We therefore investigated the effect of various concentrations of inspired oxygen on pentanal and hexanal exhalation and serum interleukin concentrations in 30 Sprague Dawley rats mechanically ventilated with 30, 60, or 93% inspired oxygen for 12 h. Pentanal exhalation did not differ as a function of inspired oxygen but increased by an average of 0.4 (95%CI: 0.3; 0.5) ppb per hour, with concentrations doubling from 3.8 (IQR: 2.8; 5.1) ppb at baseline to 7.3 (IQR: 5.0; 10.8) ppb after 12 h. Hexanal exhalation was slightly higher at 93% of inspired oxygen with an average difference of 0.09 (95%CI: 0.002; 0.172) ppb compared to 30%. Serum IL-6 did not differ by inspired oxygen, whereas IL-10 at 60% and 93% of inspired oxygen was greater than with 30%. Both interleukins increased over 12 h of mechanical ventilation at all oxygen concentrations. Mechanical ventilation at high inspired oxygen promotes pulmonary lipid peroxidation and systemic inflammation. However, the response of pentanal and hexanal exhalation varies, with pentanal increasing by mechanical ventilation, whereas hexanal increases by high inspired oxygen concentrations.


Molecular insight into taste and aroma of sliced dry-cured ham induced by protein degradation undergone high-pressure conditions

M López-Pedrouso, C Pérez-Santaescolástica, D Franco, J Carballo, C Zapata, J M Lorenzo
PMID: 31229122   DOI: 10.1016/j.foodres.2019.01.037

Abstract

High pressure processing (HPP) is currently being developed to increase the shelf-life of sliced dry-cured ham in convenience package without detrimental effects on texture and sensorial characteristics. This study is focused on protein degradation under pressure conditions and its contribution to taste and aroma. Samples of sliced dry-cured ham undergone HPP (600 Pa, 0-35 °C) were analyzed from different approaches including proteomic and chemical analysis (amino acids and volatile compounds). Proteomic analysis revealed that high-pressure conditions caused a higher level of proteolysis, displaying that actin (ACTC1) was differentially degraded, unlike myosin. Furthermore, main Strecker metabolites-isoleucine and leucine-were more abundant at lower temperatures as opposed to 2-methyl butanal and 3-methyl butanal under HPP. Moreover, this study confirmed that HPP affected positively linear aldehydes (pentanal, hexanal, heptanal and nonanal) because of produce a decrease of them, which could improve flavor and taste of dry-cured ham.


PDC1, a pyruvate/α-ketoacid decarboxylase, is involved in acetaldehyde, propanal and pentanal biosynthesis in melon (Cucumis melo L.) fruit

Minmin Wang, Lei Zhang, Kyung Hwan Boo, Eunsook Park, Georgia Drakakaki, Florence Zakharov
PMID: 30556202   DOI: 10.1111/tpj.14204

Abstract

Plant pyruvate decarboxylases (PDC) catalyze the decarboxylation of pyruvate to form acetaldehyde and CO
and are well known to play a key role in energy supply via fermentative metabolism in oxygen-limiting conditions. In addition to their role in fermentation, plant PDCs have also been hypothesized to be involved in aroma formation although, to date, there is no direct biochemical evidence for this function. We investigated the role of PDCs in fruit volatile biosynthesis, and identified a melon pyruvate decarboxylase, PDC1, that is highly expressed in ripe fruits. In vitro biochemical characterization of the recombinant PDC1 enzyme showed that it could not only decarboxylate pyruvate, but that it also had significant activity toward other straight- and branched-chain α-ketoacids, greatly expanding the range of substrates previously known to be accepted by the plant enzyme. RNAi-mediated transient and stable silencing of PDC1 expression in melon showed that this gene is involved in acetaldehyde, propanal and pentanal production, while it does not contribute to branched-chain amino acid (BCAA)-derived aldehyde biosynthesis in melon fruit. Importantly, our results not only demonstrate additional functions for the PDC enzyme, but also challenge the long standing hypothesis that PDC is involved in BCAA-derived aldehyde formation in fruit.


A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins

Catarina B Afonso, Bebiana C Sousa, Andrew R Pitt, Corinne M Spickett
PMID: 29580947   DOI: 10.1016/j.abb.2018.03.026

Abstract

Lipids containing polyunsaturated fatty acids are primary targets of oxidation, which produces reactive short-chain aldehydes that can covalently modify proteins, a process called lipoxidation. Improved mass spectrometry (MS) methods for the analysis of these adducts in complex biological systems are needed. Lysozyme and human serum albumin (HSA) were used as model proteins to investigate lipoxidation products formed by two short-chain aldehydes, acrolein and pentanal, which are unsaturated and saturated aldehydes respectively. The adducts formed were stabilized by NaBH
or NaBH
CN reduction and analysed by MS. Analysis of intact modified lysozyme showed a pentanal modification resulting from Schiff's base formation (+70 Da), and up to 8 acrolein adducts, all resulting from Michael addition (+58 Da). Analysis of tryptic digests identified specific histidine, cysteine and lysine residues modified in both lysozyme and HSA, and determined characteristic amino acid-specific fragmentations. Eight different internal fragment ions were found that could be used as general diagnostic ions for pentanal- and acrolein-modified amino acids. The combined use of intact protein analysis and LC-MS/MS methods provided a powerful tool for the identification and localization of aldehyde-protein adducts, and the diagnostic ions will facilitate the development of targeted MS methods for analysis of adducts in more complex samples.


Characterization of the key aroma compounds in mulberry fruits by application of gas chromatography-olfactometry (GC-O), odor activity value (OAV), gas chromatography-mass spectrometry (GC-MS) and flame photometric detection (FPD)

JianCai Zhu, LingYing Wang, ZuoBing Xiao, YunWei Niu
PMID: 29287440   DOI: 10.1016/j.foodchem.2017.11.112

Abstract

The volatile compounds of mulberries obtained from three cultivars (M. nigra, Y1, M. Macroura, Y2 and M. Alba, Y3) were investigated by gas chromatography-olfactometry (GC-O), odor activity value (OAV), gas chromatography-mass spectrometry (GC-MS) and flame photometric detection (FPD). The results showed that 41, 37 and 41 compounds were detected in Y1, Y2 and Y3 samples, respectively. In addition, 12, 11, and 12 sulfur compounds were identified in three samples by FPD, respectively. Quantitative analysis showed 2-(methylthio)ethanol, methionol, dimethyl sulfide, methional and 3-ethylthiophene were present in relatively high amounts in each of the three samples. Furthermore, benzaldehyde, ethyl butanoate, (E)-2-nonenal, 1-hexanol, hexanal, methional, 3-mercaptohexyl acetate and 3-mercaptohexanol were present with much higher OAVs than other compounds. Finally, four compounds (pentanal, ethyl acetate, acetic acid, methionol) were selected to investigate possible effects on six descriptors, which indicated that the volatile compounds at sub-threshold concentrations are likely to contribute to overall aroma.


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